REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([S:9]C(=O)N(C)C)=[CH:4][C:3]=1[CH3:15].C[O-].[Na+].Cl>CO.C(OCC)(=O)C>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([SH:9])=[CH:4][C:3]=1[CH3:15] |f:1.2|
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Name
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Dimethyl-thiocarbamic acid S-(4-bromo-3,5-dimethyl-phenyl)ester
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Quantity
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5.78 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1C)SC(N(C)C)=O)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Name
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sodium methoxide
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Quantity
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4.75 mL
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Type
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reactant
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Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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7.5 mL
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen
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Type
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CUSTOM
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Details
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After complete conversion, 20 h.
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Duration
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20 h
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Type
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CUSTOM
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Details
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The two phases were separated
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Type
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WASH
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Details
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the organic layer was washed with water (75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The title compound was purified
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Type
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CUSTOM
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Details
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yielding 4.0 g, or 92%
|
Name
|
|
Type
|
|
Smiles
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BrC1=C(C=C(C=C1C)S)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |